molecular formula C6H11ClFN B2644350 6-Fluoro-2-azaspiro[3.3]heptane hydrochloride CAS No. 1423032-55-6

6-Fluoro-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B2644350
CAS No.: 1423032-55-6
M. Wt: 151.61
InChI Key: KPIBCWZDZRIFJZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-azaspiro[33]heptane hydrochloride is a chemical compound with the molecular formula C6H11ClFN It is a member of the azaspiro compound family, characterized by a spirocyclic structure containing both nitrogen and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-azaspiro[3.3]heptane hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom. One common method involves the cyclization of a suitable precursor, such as a 2-azaspiro[3.3]heptane derivative, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-azaspiro[3.3]heptane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain biological receptors, leading to potential biological effects. The spirocyclic structure may also contribute to its unique interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride: Similar in structure but contains an additional fluorine atom.

    2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring instead of fluorine.

    6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride: Contains a methyl group in addition to the fluorine atom

Uniqueness

6-Fluoro-2-azaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure and the presence of a single fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-fluoro-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIBCWZDZRIFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-55-6
Record name 6-fluoro-2-azaspiro[3.3]heptane hydrochloride
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